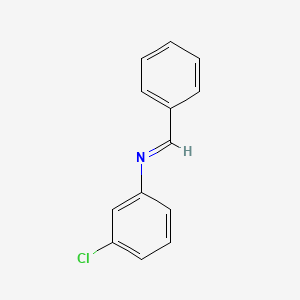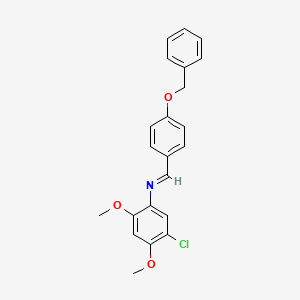
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one is a complex organic compound that features a piperidine ring substituted with a benzyl group and a hydroxyl group, as well as a dihydrofuranone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone are reacted together under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base.
Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, using reagents such as potassium permanganate or osmium tetroxide.
Formation of the Dihydrofuranone Moiety: The dihydrofuranone ring can be formed through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the dihydrofuranone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules. The dihydrofuranone moiety may contribute to the overall stability and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Benzyl-4-hydroxypiperidin-4-yl)tetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuranone ring.
3-(1-Benzyl-4-hydroxypiperidin-4-yl)furan-2(3H)-one: Similar structure but with a furanone ring.
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydropyran-2(3H)-one: Similar structure but with a dihydropyranone ring.
Uniqueness
3-(1-Benzyl-4-hydroxypiperidin-4-yl)dihydrofuran-2(3H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its dihydrofuranone moiety, in particular, sets it apart from other similar compounds, potentially offering unique reactivity and interactions.
Propriétés
Numéro CAS |
28532-91-4 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
3-(1-benzyl-4-hydroxypiperidin-4-yl)oxolan-2-one |
InChI |
InChI=1S/C16H21NO3/c18-15-14(6-11-20-15)16(19)7-9-17(10-8-16)12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2 |
Clé InChI |
LSABJPIDIAERGU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1C2(CCN(CC2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


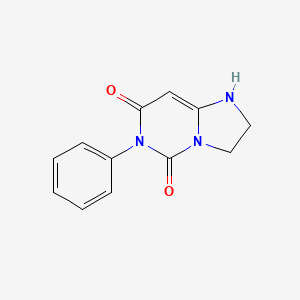
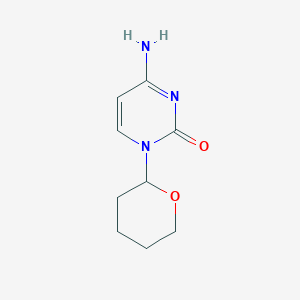
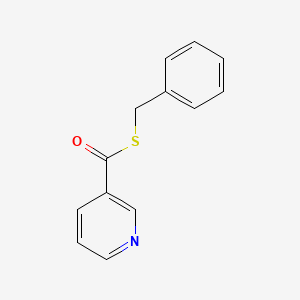

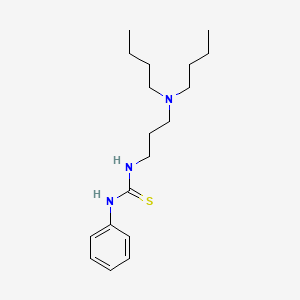

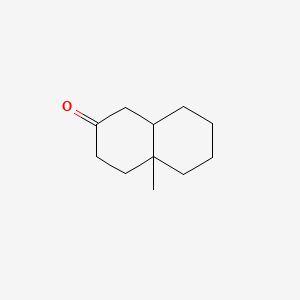
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)

![Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11951894.png)
